![molecular formula C27H24N2O2S B2459775 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-85-8](/img/no-structure.png)

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

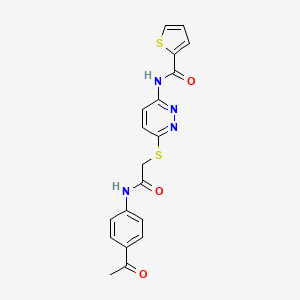

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N2O2S and its molecular weight is 440.56. The purity is usually 95%.

BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Dimerization Studies

Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules, which share structural similarities with the queried compound, highlights the significance of molecular structure in determining physical properties such as dimerization. The study found that weak intermolecular C-H...O hydrogen bonds can lead to dimer formation, which is a crucial aspect in the design and development of molecular materials with specific properties (Avasthi et al., 2002).

Synthesis and SAR in Drug Discovery

Synthetic methods and structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives offer insights into designing potent receptor antagonists for treating reproductive diseases. The research identifies key structural features necessary for receptor binding activity, crucial for developing new therapeutic agents (Guo et al., 2003).

Novel Synthetic Methods

A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are significant in pharmaceutical chemistry due to their antibacterial and antiallergic properties, was proposed. This method expands the toolkit for synthesizing complex heterocyclic compounds with potential pharmaceutical applications (Osyanin et al., 2014).

Antibacterial Activity

Research into barbituric acid derivatives, structurally related to pyrimidine derivatives, has shown that these compounds possess significant antibacterial activity. This demonstrates the broader potential of pyrimidine derivatives in antimicrobial research and the development of new antibacterial agents (Shukla et al., 2019).

Nonlinear Optical (NLO) Properties

Studies on pyrimidine-based derivatives have explored their applications in nonlinear optical (NLO) properties, indicating the potential of such compounds in the development of NLO materials. This research area is critical for advancing technologies in optical communication and computing (Mohan et al., 2020).

properties

CAS RN |

893785-85-8 |

|---|---|

Product Name |

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C27H24N2O2S |

Molecular Weight |

440.56 |

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C27H24N2O2S/c1-4-19-11-13-21(14-12-19)29-26(30)25-24(22-7-5-6-8-23(22)32-25)28(27(29)31)16-20-15-17(2)9-10-18(20)3/h5-15H,4,16H2,1-3H3 |

InChI Key |

XAWVMWOGDNFNGI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=CC(=C5)C)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)

![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)

![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)

![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)

![N-(3-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2459708.png)